N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide
Description
N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isochromene moiety
Properties
IUPAC Name |
N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(21-20-6-2-1-5-18(20)12-16-26-21)23-19-9-7-17(8-10-19)11-15-24-13-3-4-14-24/h1-2,5-10,21H,3-4,11-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDFRXCBBHKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and isochromene intermediates. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This intermediate is then subjected to further reactions to introduce the isochromene moiety and finalize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the phenyl or pyrrolidine rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: Its chemical properties might make it useful in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isochromene moiety may play key roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and isochromene-containing molecules. Examples include:
- Pyrrolizines
- Pyrrolidinones
- Isochromene derivatives
Uniqueness
N-[4-(2-pyrrolidin-1-ylethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its combination of a pyrrolidine ring and an isochromene moiety, which may confer distinct biological and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
